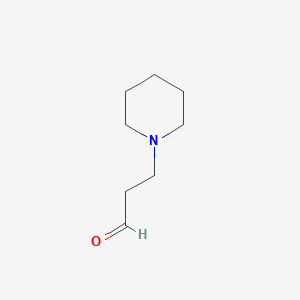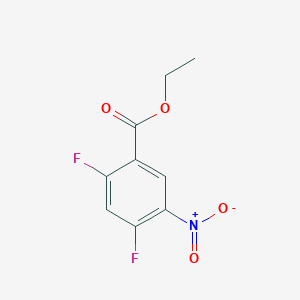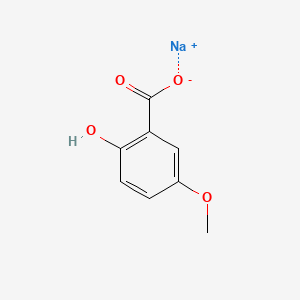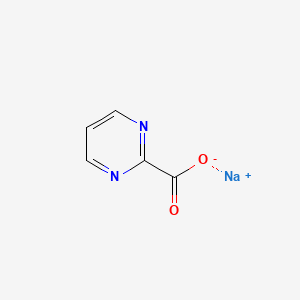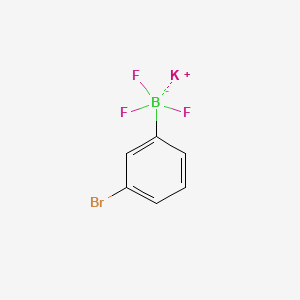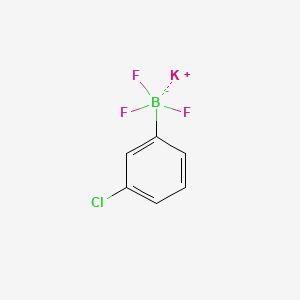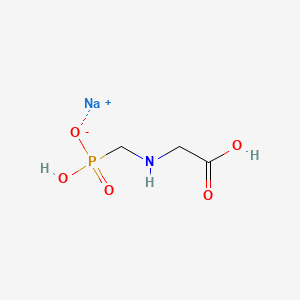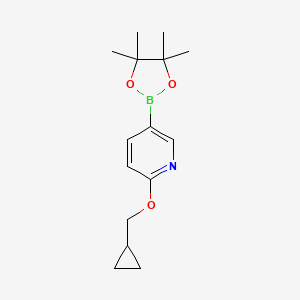
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2CMP) is a small molecule that has been studied for its potential applications in various scientific areas, including organic synthesis and biochemistry. 2CMP is a cyclopropylmethoxy derivative of pyridine, which is a heterocyclic aromatic compound with a five-member ring structure containing nitrogen. It is a colorless, volatile liquid with a low boiling point and is soluble in organic solvents. 2CMP is a versatile reagent due to its ability to form stable complexes with a variety of molecules.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Researchers have synthesized compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and performed conformational analyses using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These analyses help understand the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Comparative Structural Studies
- Structural comparisons have been made between similar compounds, such as 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, to understand their stability and chemical reactivity. These studies are significant in comprehending the variations in molecular structures and their impact on reactivity (Sopková-de Oliveira Santos et al., 2003).
Optimized Synthesis Techniques
- Optimization of synthesis methods for medicinally important compounds like 3-(hetero)arylpyrazolo[1,5-a]pyridines has been researched. Such optimized techniques are crucial for high-throughput chemistry and large-scale synthesis (Bethel et al., 2012).
Design and Synthesis of Novel Compounds
- Designing and synthesizing new compounds based on existing therapeutic agents, like pirfenidone, has been explored. These efforts aid in the development of new therapeutic options and understanding their spectral and structural properties (Abd El Kader et al., 2012).
Crystallography and Spectroscopy Studies
- Detailed crystallography and spectroscopy studies on similar boric acid ester compounds have been conducted to analyze molecular structures, vibrational properties, and physicochemical characteristics (Wu et al., 2021).
Applications in Polymer Synthesis
- The use of compounds with tetramethyl-1,3,2-dioxaborolan-2-yl groups in the synthesis of deeply colored polymers has been researched. These polymers exhibit solubility in common organic solvents and are used in various applications (Welterlich et al., 2012).
Catalytic and Enantioselective Applications
- Studies have focused on catalytic enantioselective borane reduction, which is crucial in synthesizing chiral compounds for pharmaceutical applications (Huang et al., 2010).
Isotope-Labeled Compound Synthesis
- Research has been conducted on the synthesis of isotope-labeled compounds, like HSP90 inhibitors, which are essential in studying the pharmacokinetics and metabolic pathways of drugs (Plesescu et al., 2014).
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-9-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQNYJUPYICBCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639888 |
Source


|
| Record name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
947191-69-7 |
Source


|
| Record name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

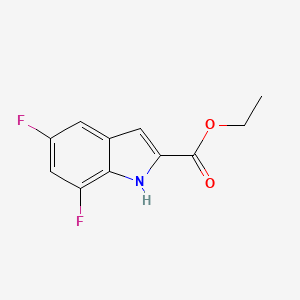
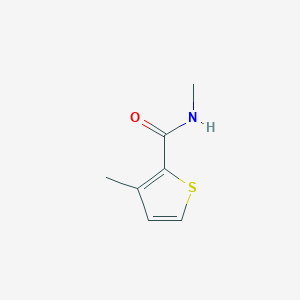
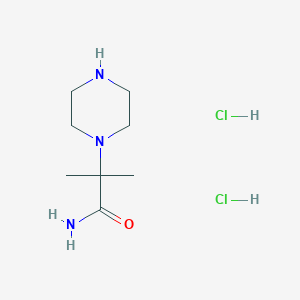
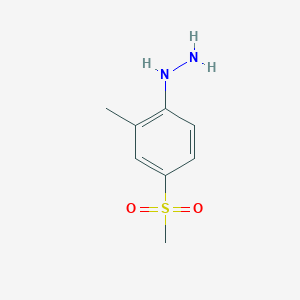
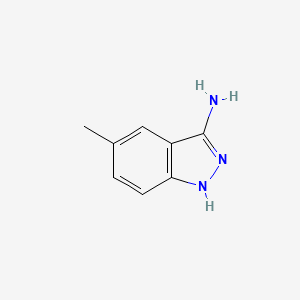
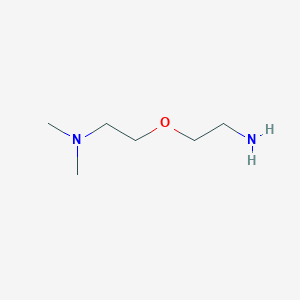
![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)
